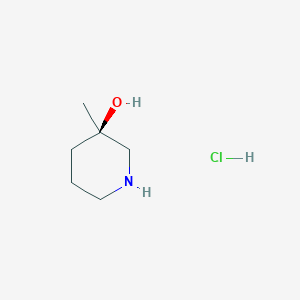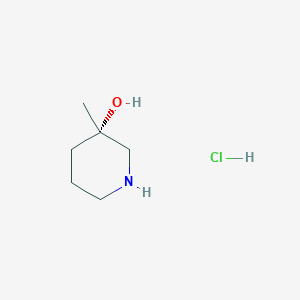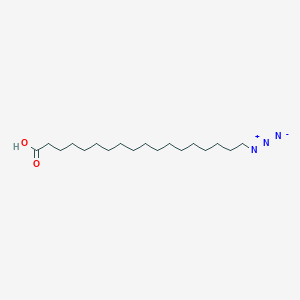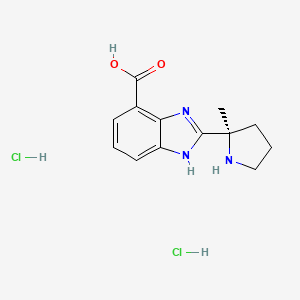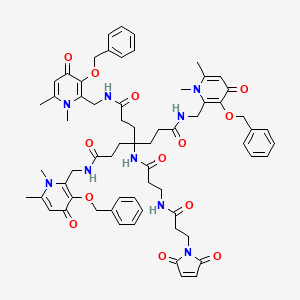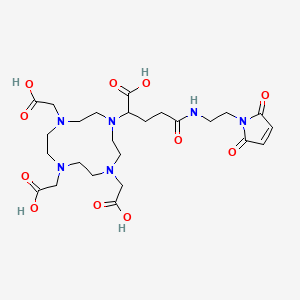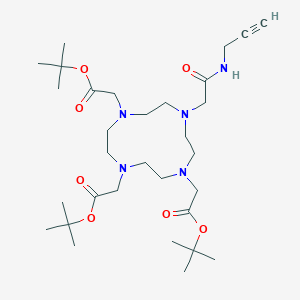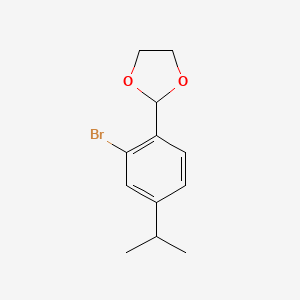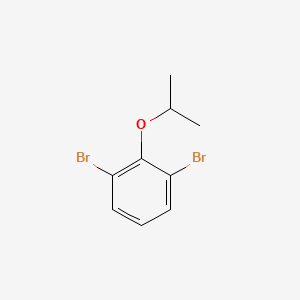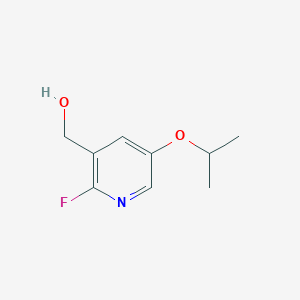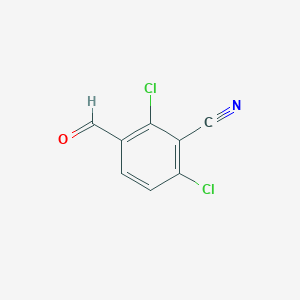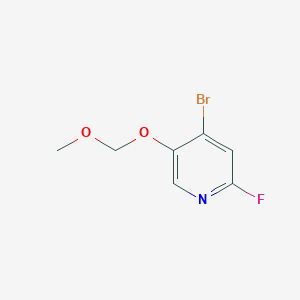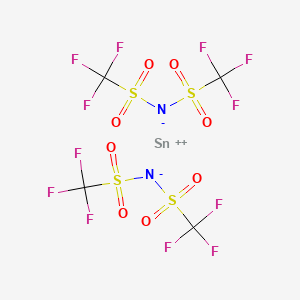
Tin bis(trifluoromethylsulfonyl)imide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tin bis(trifluoromethylsulfonyl)imide (Sn(CF3SO2)2) is an inorganic compound of tin with two trifluoromethylsulfonyl groups attached to the tin atom. It is a white, odorless, crystalline solid that has a melting point of 109°C. It is insoluble in water, but soluble in a variety of organic solvents. Sn(CF3SO2)2 has a variety of applications in scientific research, including organic synthesis and catalysis, drug discovery, and biochemical and physiological studies.
科学的研究の応用
Wettability and Corrosion Resistance
Tin bis(trifluoromethylsulfonyl)imide demonstrates notable attributes in terms of wettability and corrosion resistance. Research has highlighted its effectiveness when applied to steel and various physical vapor deposition (PVD) coatings like TiN, CrN, and ZrN. The substance's interaction with these materials results in significant hydrophobic characteristics and high surface tensions, indicating its potential in applications requiring moisture resistance and material longevity (Blanco et al., 2016).
Catalytic Applications
In the realm of catalysis, tin bis(trifluoromethylsulfonyl)imide has been utilized in innovative ways. Notably, it has been used to generate a radical electrocatalyst by oxidizing the bis(trifluoromethylsulfonyl)imide anion. This catalyst has shown promising results in promoting the electrooxidation of methanol, presenting an interesting avenue for energy conversion and storage technologies (Tang et al., 2016).
Metal Oxide Solubilization
Interestingly, tin bis(trifluoromethylsulfonyl)imide has found application in the solubilization of metal oxides. The substance exhibits selective solubilizing capabilities for various metal oxides, making it a potential candidate for metal extraction and purification processes (Nockemann et al., 2006).
Ionic Liquid Properties
Studies have also delved into the physicochemical properties of tin bis(trifluoromethylsulfonyl)imide when used in ionic liquids. These investigations have provided insights into its thermal stability, viscosity, and potential applications as a heat-transfer agent or in opto-ionic devices. Such research underscores the versatility of this chemical in various industrial and technological applications (Gouveia et al., 2017; Pehlivan et al., 2012).
Other Applications
Additional research has highlighted the use of tin bis(trifluoromethylsulfonyl)imide in enhancing the performance of potassium secondary batteries, suggesting its role in improving energy storage solutions (Yamamoto & Nohira, 2020). Furthermore, its role in influencing the tribolayer constitution in ionic liquids provides valuable insights for tribological applications (Gabler et al., 2014).
特性
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;tin(2+) |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2F6NO4S2.Sn/c2*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q2*-1;+2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPQBLPURKYVWME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Sn+2] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F12N2O8S4Sn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
679.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tin bis(trifluoromethylsulfonyl)imide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(R)-5-Cbz-5-Aza-spiro[2.4]heptane-7-carboxylic acid](/img/structure/B6297606.png)
